molecular formula C17H22N4OS B5848386 5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No. B5848386
M. Wt: 330.4 g/mol
InChI Key: YHYDTWDUSXRFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol, also known as CEAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEAT has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. 5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has also been found to exhibit antimicrobial and antifungal activities. 5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol has some limitations, including its low stability in acidic and basic conditions and its sensitivity to light.

Future Directions

There are several future directions for research on 5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol, including further studies on its mechanism of action, its potential use as an anticancer agent, and its use in combination with other drugs for enhanced therapeutic effects. Other potential future directions include studying the effects of 5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol on different types of cancer cells and investigating its potential use in the treatment of inflammatory and infectious diseases.
Conclusion
In conclusion, 5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a chemical compound that has shown potential applications in various fields of scientific research. It has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of 5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol and its potential use in the treatment of various diseases.

Synthesis Methods

5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol can be synthesized using various methods, including the reaction of 4-ethoxybenzaldehyde with cyclohexylamine and thiourea in the presence of ethanol. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and recrystallization. Other methods of synthesis include the reaction of 4-ethoxybenzaldehyde with cyclohexylamine and triethylamine in ethanol, and the reaction of 4-ethoxybenzaldehyde with cyclohexylamine and thiourea in the presence of acetic acid.

Scientific Research Applications

5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. 5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol has been found to exhibit anticancer, antimicrobial, and antifungal activities. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.

properties

IUPAC Name

3-cyclohexyl-4-[(4-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-2-22-15-10-8-13(9-11-15)12-18-21-16(19-20-17(21)23)14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYDTWDUSXRFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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